molecular formula C14H11NS B11724089 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole

1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole

Cat. No.: B11724089
M. Wt: 225.31 g/mol
InChI Key: NKDUOKUIVAZNET-UHFFFAOYSA-N
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Description

1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole typically involves the reaction of phenylhydrazine with thiophene-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Dihydropyrrole derivatives

    Substitution: Halogenated pyrrole derivatives

Scientific Research Applications

1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(thiophen-2-yl)-1H-pyrrole: Similar structure but with the thiophene ring at the 2-position.

    1-Phenyl-2-(furan-3-yl)-1H-pyrrole: Contains a furan ring instead of a thiophene ring.

    1-Phenyl-2-(pyridin-3-yl)-1H-pyrrole: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-Phenyl-2-(thiophen-3-yl)-1H-pyrrole is unique due to the presence of both a phenyl group and a thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

1-phenyl-2-thiophen-3-ylpyrrole

InChI

InChI=1S/C14H11NS/c1-2-5-13(6-3-1)15-9-4-7-14(15)12-8-10-16-11-12/h1-11H

InChI Key

NKDUOKUIVAZNET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C3=CSC=C3

Origin of Product

United States

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